N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic pyrimidoindole derivative designed as a selective Toll-like receptor 4 (TLR4) agonist. Its core structure features a pyrimido[5,4-b]indole scaffold substituted at position 3 with a 2-methoxyethyl group, at position 2 with a sulfanyl-linked acetamide moiety, and at position 4 with a keto group.
This compound, referred to as 1Z105 in research, was developed through structure-activity relationship (SAR) studies to optimize TLR4 activation. It has demonstrated adjuvant efficacy in vaccine studies by promoting NF-κB signaling and cytokine release (e.g., IL-6, CCL5) in human and murine primary cells .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-28-12-11-25-20(27)19-18(15-9-5-6-10-16(15)23-19)24-21(25)29-13-17(26)22-14-7-3-2-4-8-14/h5-6,9-10,14,23H,2-4,7-8,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRUZLQAIYKUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, incorporating a series of specific reactions such as nucleophilic substitutions and cyclization reactions under carefully controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The process often includes the use of sophisticated purification techniques, like column chromatography and recrystallization, to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Involving the addition of an oxygen atom or the removal of hydrogen.
Reduction: Involving the gain of electrons or the removal of oxygen.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides under conditions such as acidic or basic environments, controlled temperatures, and solvent systems.
Major Products: The primary products from these reactions vary depending on the specific reagents and conditions used but often include modified derivatives of the original compound with different functional groups, which can further influence their chemical and physical properties.
Scientific Research Applications
This compound finds extensive use in scientific research, including:
Chemistry: As a reagent or intermediate in synthetic organic chemistry.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and applications in drug development.
Industry: As a specialty chemical in the formulation of advanced materials and compounds.
Mechanism of Action
When compared to similar compounds, N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide stands out due to its unique structural features and functional groups. Similar compounds might include other derivatives of pyrimidoindole structures, which also display interesting biological and chemical properties but may differ in terms of their specific applications and effectiveness.
Comparison with Similar Compounds
Table 1: Impact of Sulfur Modifications
| Compound | Linkage | Key Finding | Reference |
|---|---|---|---|
| 1Z105 | -S- | High TLR4 activation | |
| 9 | -O- | Reduced activity | |
| 2 | -SO₂- | Low binding affinity |
Substituents at Position 8
Position 8 on the pyrimidoindole scaffold influences steric and electronic interactions:
- Compound 40 () : Features an ethynyl group at C8. This modification improved synthetic yield (98%) and maintained TLR4 activity, suggesting tolerance for small hydrophobic groups .
- Compound 30b : Incorporates an iodine atom at C8. While synthesis achieved 72.6% yield, the bulky iodine likely reduced cell permeability, as evidenced by lower in vitro potency .
- 2B182C : A derivative with a C8 furan substitution. This analog exhibited enhanced potency in NF-κB reporter assays, attributed to furan’s hydrogen-bonding capacity .
Table 2: C8 Substituent Effects
| Compound | C8 Group | Activity Trend | Reference |
|---|---|---|---|
| 1Z105 | H | Baseline | |
| 40 | Ethynyl | Comparable | |
| 2B182C | Furan | 2–3× higher |
Alkyl Chain Variations at Position 5
The 5-methyl group in 1Z105 was modified to explore hydrophobicity:
Table 3: Position 5 Alkyl Chain Impact
| Compound | R Group | Solubility | Activity | Reference |
|---|---|---|---|---|
| 1Z105 | Methyl | Moderate | High | |
| 49 | Pentyl | Low | Moderate | |
| 50 | Dodecyl | Very low | None |
Amide Side Chain Modifications
The cyclohexylamine moiety in 1Z105 was compared to other amines:
- Compound 11 (Cyclopentyl) : Reduced steric bulk marginally decreased TLR4 activation (76% yield) .
- Compound 12 (Cyclobutyl) : Smaller ring size led to a 20% drop in potency, emphasizing the cyclohexyl group’s optimal fit .
- Compound 18 (Naphthyl) : Aromatic amines showed negligible activity, likely due to π-π stacking interference with the receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
